3-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridine 1-oxide
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Overview
Description
3-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridine 1-oxide is a complex organic compound that features a thiazepane ring, a pyridine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridine 1-oxide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring through a cyclization reaction involving a suitable precursor. The chlorophenyl group is then introduced via a substitution reaction, followed by the attachment of the pyridine ring through a coupling reaction. The final step involves the oxidation of the pyridine ring to form the 1-oxide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form the 1-oxide derivative.
Reduction: The compound can be reduced to remove the oxide group.
Substitution: The chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the 1-oxide derivative, while reduction can yield the parent compound without the oxide group.
Scientific Research Applications
3-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridine 1-oxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds with a thiazole ring, known for their diverse biological activities.
Triazoles: Compounds with a triazole ring, used in various therapeutic applications.
Thiadiazines: Compounds with a thiadiazine ring, known for their pharmacological properties.
Uniqueness
3-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridine 1-oxide is unique due to its combination of a thiazepane ring, a pyridine ring, and a chlorophenyl group. This structural arrangement provides distinct chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(1-oxidopyridin-1-ium-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c18-15-6-2-1-5-14(15)16-7-9-19(10-11-23-16)17(21)13-4-3-8-20(22)12-13/h1-6,8,12,16H,7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSSJUWBFNXRJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=C[N+](=CC=C3)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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